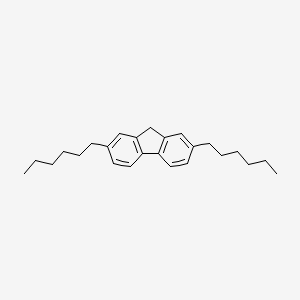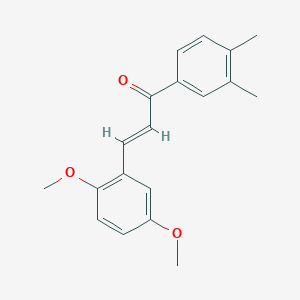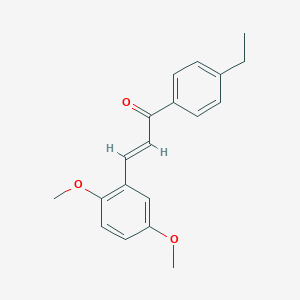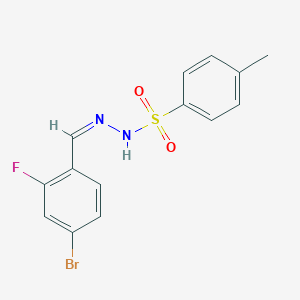
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one, also known as 4-tert-butyl-4-ethylphenylprop-2-en-1-one, is a phenylpropene compound that has been studied for its potential applications in the fields of organic synthesis and scientific research. This compound is a colorless liquid with a boiling point of 148-150°C, and it has a molecular weight of 252.35 g/mol. 4-tert-butyl-4-ethylphenylprop-2-en-1-one is a versatile compound that can be used in a variety of applications, including synthesis, drug discovery, and scientific research.
作用机制
The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one-4-ethylphenylprop-2-en-1-one is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of electron-pair acceptor. In addition, it has been suggested that the compound can act as a nucleophile, meaning that it can react with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-4-ethylphenylprop-2-en-1-one are not yet fully understood. However, it has been suggested that the compound may have anti-inflammatory, anti-oxidant, and anti-microbial properties. Furthermore, it has been suggested that the compound may have a role in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
One of the main advantages of using (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one-4-ethylphenylprop-2-en-1-one in laboratory experiments is that it is relatively easy to synthesize and handle. In addition, the compound is relatively stable and has a low toxicity. However, one of the main limitations of using this compound in laboratory experiments is that it is not very soluble in water, which can limit its use in aqueous solutions.
未来方向
Given the potential applications of (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one-4-ethylphenylprop-2-en-1-one in the fields of organic synthesis and scientific research, there are a number of future directions for further research. These include further investigation into the compound’s mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and other areas. In addition, further research could be conducted into the compound’s solubility in various solvents and its ability to act as a catalyst in various reactions. Finally, further research could be conducted into the compound’s potential applications in the synthesis of various heterocyclic compounds.
合成方法
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one-4-ethylphenylprop-2-en-1-one can be synthesized via a variety of methods. One of the most common methods is a two-step process involving the reaction of (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-onephenol with ethylmagnesium bromide in the presence of a base, followed by the addition of ethyl bromide. Another method involves the reaction of (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-onephenol with ethylmagnesium chloride, followed by the addition of ethyl bromide. Finally, the compound can also be synthesized via a three-step process involving the reaction of (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-onephenol with ethylmagnesium chloride, followed by the addition of ethyl bromide, and finally the addition of a reducing agent such as sodium borohydride.
科学研究应用
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one-4-ethylphenylprop-2-en-1-one has been studied for its potential applications in the field of scientific research. This compound has been shown to be a useful reagent in the synthesis of various organic compounds, such as esters, amides, and ethers. In addition, it has been used as a catalyst in the synthesis of polymers and as a starting material for the synthesis of drugs and other pharmaceuticals. Furthermore, this compound-4-ethylphenylprop-2-en-1-one has been used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and quinolines.
属性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O/c1-5-16-6-11-18(12-7-16)20(22)15-10-17-8-13-19(14-9-17)21(2,3)4/h6-15H,5H2,1-4H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECYMDOSPOEAEX-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356279.png)

![3-{[(t-Butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B6356293.png)




![3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)

![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)



![(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356387.png)